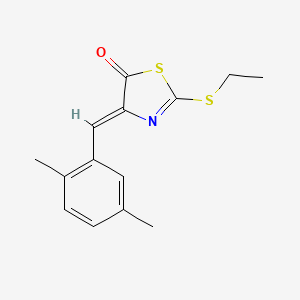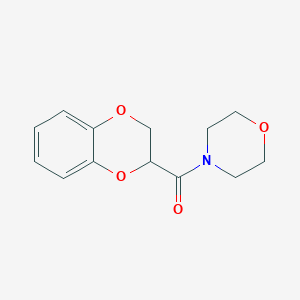
N-butyl-6-(2-methoxyphenoxy)-1-hexanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-butyl-6-(2-methoxyphenoxy)-1-hexanamine, also known as BMPEA, is a chemical compound that has been in the spotlight in recent years due to its potential use as a dietary supplement. BMPEA is structurally similar to amphetamine, a well-known stimulant drug, and has been found in some weight loss and pre-workout supplements. However, the safety and efficacy of BMPEA as a supplement have been questioned, leading to increased scrutiny and research into its properties.
Wirkmechanismus
N-butyl-6-(2-methoxyphenoxy)-1-hexanamine is believed to exert its effects through several mechanisms, including the inhibition of monoamine oxidase (MAO) enzymes and the stimulation of release and reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin. These actions can lead to increased alertness, attention, and mood elevation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal studies, including increased heart rate, blood pressure, and locomotor activity. It has also been shown to increase the release of dopamine and norepinephrine in the brain, leading to increased wakefulness and arousal. However, the long-term effects of this compound on the body are not well understood and require further investigation.
Vorteile Und Einschränkungen Für Laborexperimente
N-butyl-6-(2-methoxyphenoxy)-1-hexanamine has several advantages for use in laboratory experiments, including its structural similarity to amphetamine and its potential therapeutic applications. However, its use is limited by its potential toxicity and lack of safety data, as well as the need for specialized equipment and expertise to handle and analyze it.
Zukünftige Richtungen
Future research on N-butyl-6-(2-methoxyphenoxy)-1-hexanamine should focus on its pharmacological properties and potential therapeutic applications, particularly in the treatment of ADHD and narcolepsy. Additional studies are needed to understand the long-term effects of this compound on the body and its potential for abuse and addiction. Furthermore, the safety and efficacy of this compound as a dietary supplement should be further investigated to ensure consumer protection.
Synthesemethoden
N-butyl-6-(2-methoxyphenoxy)-1-hexanamine can be synthesized through a multi-step process involving several chemical reactions. The first step involves the reaction of 2-methoxyphenol with butylamine to form N-butyl-2-methoxyphenylamine. This intermediate is then reacted with 1-bromohexane in the presence of a base to form this compound. The final product can be purified through various techniques, such as chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
N-butyl-6-(2-methoxyphenoxy)-1-hexanamine has been studied for its potential use as a pharmaceutical drug, particularly as a treatment for attention deficit hyperactivity disorder (ADHD) and narcolepsy. Some studies have suggested that this compound may have similar effects to amphetamine, such as increasing dopamine and norepinephrine levels in the brain. However, further research is needed to fully understand the pharmacological properties of this compound and its potential therapeutic applications.
Eigenschaften
IUPAC Name |
N-butyl-6-(2-methoxyphenoxy)hexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO2/c1-3-4-13-18-14-9-5-6-10-15-20-17-12-8-7-11-16(17)19-2/h7-8,11-12,18H,3-6,9-10,13-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQJSPXGWHGZRTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCCCCOC1=CC=CC=C1OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(3-{2-[(4-butylphenyl)sulfonyl]carbonohydrazonoyl}-1H-indol-1-yl)acetamide](/img/structure/B5032819.png)
![2-methyl-N-{2-[(2-methyl-1H-imidazol-1-yl)methyl]-1-propyl-1H-benzimidazol-5-yl}benzamide](/img/structure/B5032825.png)
![3-(3,4-difluorophenyl)-5-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5032832.png)
![3-nitro-N-[2,2,2-trichloro-1-({[(2-iodophenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5032836.png)
![N-[4-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]-2-pyrimidinamine hydrobromide](/img/structure/B5032842.png)
![ethyl 7-methyl-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5032846.png)
![3-{[1-methyl-5-(1-pyrrolidinyl)-3-pentyn-1-yl]oxy}propanenitrile](/img/structure/B5032848.png)
![2-chloro-N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B5032881.png)
![2-[4-(2-fluorophenyl)-1-piperazinyl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B5032885.png)

![N-[4-(benzoylamino)phenyl]-3,5-dichloro-2-methoxybenzamide](/img/structure/B5032893.png)
![N-[4-(4-bromophenyl)-5-propyl-1,3-thiazol-2-yl]-2-chlorobenzamide](/img/structure/B5032903.png)


